molecular formula C22H38N2O9 B12941486 (3R,4R,5S)-Ethyl 4-acetamido-3-(pentan-3-yloxy)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)cyclohex-1-enecarboxylate

(3R,4R,5S)-Ethyl 4-acetamido-3-(pentan-3-yloxy)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)cyclohex-1-enecarboxylate

Cat. No.: B12941486
M. Wt: 474.5 g/mol
InChI Key: WTJIMPJIOVAIMT-LNILZBNJSA-N
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Description

(3R,4R,5S)-Ethyl 4-acetamido-3-(pentan-3-yloxy)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)cyclohex-1-enecarboxylate is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5S)-Ethyl 4-acetamido-3-(pentan-3-yloxy)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)cyclohex-1-enecarboxylate involves multiple steps, including the formation of the cyclohexene ring, the introduction of the acetamido and pentan-3-yloxy groups, and the attachment of the tetrahydro-2H-pyran-2-yl moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5S)-Ethyl 4-acetamido-3-(pentan-3-yloxy)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)cyclohex-1-enecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetamido group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

(3R,4R,5S)-Ethyl 4-acetamido-3-(pentan-3-yloxy)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)cyclohex-1-enecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4R,5S)-Ethyl 4-acetamido-3-(pentan-3-yloxy)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)cyclohex-1-enecarboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R,5S)-Ethyl 4-acetamido-3-(butan-3-yloxy)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)cyclohex-1-enecarboxylate
  • (3R,4R,5S)-Ethyl 4-acetamido-3-(hexan-3-yloxy)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)cyclohex-1-enecarboxylate

Uniqueness

The uniqueness of (3R,4R,5S)-Ethyl 4-acetamido-3-(pentan-3-yloxy)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)cyclohex-1-enecarboxylate lies in its specific stereochemistry and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound (3R,4R,5S)-Ethyl 4-acetamido-3-(pentan-3-yloxy)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)amino)cyclohex-1-enecarboxylate , also known by its CAS number 196618-13-0 , is a complex organic molecule with potential biological activities. This article reviews its biological activity based on various studies and research findings.

The molecular formula of the compound is C16H28N2O4C_{16}H_{28}N_{2}O_{4}, with a molecular weight of 312.40 g/mol . Its structure features multiple functional groups that may contribute to its biological effects.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential therapeutic applications. The following sections summarize key findings from various studies.

Antiviral Activity

Transport Mechanisms

Understanding how this compound interacts with biological systems is crucial for evaluating its therapeutic potential.

  • Blood-Brain Barrier Penetration :
    • Research indicates that related compounds can act as substrates for organic anion transporters . This suggests that (3R,4R,5S)-Ethyl 4-acetamido... may also be capable of crossing the blood-brain barrier (BBB), which is critical for central nervous system-targeting therapies.
  • Transport Studies :
    • In vitro studies using cell lines have demonstrated that certain structural analogs accumulate more effectively in cells expressing specific transporters . This could imply that our compound might be similarly effective in cellular uptake.

Pharmacological Implications

The pharmacological implications of this compound are vast due to its structural complexity and potential interactions with various biological pathways.

Potential Therapeutic Applications

  • Antiviral Therapies : Given its structural characteristics and the success of similar compounds in treating viral infections, there is potential for development as an antiviral agent.
  • Neuropharmacology : If proven effective at crossing the BBB, this compound could be explored for neurological conditions where current treatments are inadequate.

Research Findings Summary Table

Study FocusFindingsReference
Antiviral MechanismSimilar compounds inhibit viral RNA polymerase
Blood-Brain Barrier TransportPotential to cross BBB via organic anion transporters
Cellular UptakeEnhanced accumulation in cells expressing specific transporters

Properties

Molecular Formula

C22H38N2O9

Molecular Weight

474.5 g/mol

IUPAC Name

ethyl (3R,4R,5S)-4-acetamido-3-pentan-3-yloxy-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]cyclohexene-1-carboxylate

InChI

InChI=1S/C22H38N2O9/c1-5-13(6-2)32-15-9-12(22(30)31-7-3)8-14(17(15)23-11(4)26)24-21-20(29)19(28)18(27)16(10-25)33-21/h9,13-21,24-25,27-29H,5-8,10H2,1-4H3,(H,23,26)/t14-,15+,16+,17+,18+,19-,20+,21+/m0/s1

InChI Key

WTJIMPJIOVAIMT-LNILZBNJSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OCC

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)NC2C(C(C(C(O2)CO)O)O)O)C(=O)OCC

Origin of Product

United States

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